Linker Length Optimization: PEG2 vs. PEG3 vs. PEG4 in PROTAC-Mediated ERα Degradation
In a comparative study of decoy nucleic acid-based PROTACs targeting estrogen receptor alpha (ERα), the PEG3-linked construct (LCL-ER(dec)) exhibited the highest degradation activity, while the PEG2-linked construct (LCL-ER(dec)-P2) showed binding affinity comparable to PEG3 and PEG4 variants (IC₅₀ = 30–50 nM) but significantly lower degradation efficiency [1]. This demonstrates that the PEG2 spacer, while maintaining target engagement, results in suboptimal ternary complex geometry for ubiquitination and subsequent proteasomal degradation compared to the PEG3 spacer [1].
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | Binding: IC₅₀ = 30–50 nM; Degradation activity: lower than PEG3 variant |
| Comparator Or Baseline | PEG3-linked construct (LCL-ER(dec)): Highest degradation activity; PEG4-linked construct (LCL-ER(dec)-P4): Binding IC₅₀ = 30–50 nM, degradation activity lower than PEG3 |
| Quantified Difference | PEG2 and PEG4 showed reduced degradation efficacy relative to PEG3; binding affinity was similar across all three (IC₅₀ range: 30–50 nM) |
| Conditions | ERα-expressing MCF-7 cells; Western blotting for degradation; fluorescence polarization for binding |
Why This Matters
This evidence confirms that linker length is a critical determinant of degradation efficiency, not merely binding, and that substituting Bromo-PEG2-bromide with a different PEGn homolog will alter biological outcomes in PROTAC development.
- [1] MEDCHEM NEWS Vol.33 No.2. (n.d.). The Pharmaceutical Society of Japan. Retrieved from https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
